ethyl 4-chloro-1-methyl-6-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxylate
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Overview
Description
Ethyl 4-chloro-1-methyl-6-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The unique structure of this compound, which includes a pyrazolo[3,4-b]pyridine core, makes it a valuable scaffold for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-1-methyl-6-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chloro-3-nitropyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and reduction steps to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-1-methyl-6-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The nitro group in the precursor can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Cyclization Reactions: The formation of the pyrazolo[3,4-b]pyridine core involves cyclization reactions that are facilitated by acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Catalysts: Sodium ethoxide, potassium carbonate, palladium on carbon.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can be further modified to enhance their biological activity and pharmacokinetic properties .
Scientific Research Applications
Ethyl 4-chloro-1-methyl-6-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmaceutical Research: It is investigated for its potential as a lead compound in drug discovery programs.
Industrial Applications: The compound’s derivatives are explored for their use in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-1-methyl-6-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in disease progression.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-chloro-1-methyl-6-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxylate: Unique due to its specific substitution pattern and biological activity.
Pyrazolo[3,4-b]pyridine Derivatives: Similar compounds with different substituents at various positions on the pyrazolopyridine core.
Pyrazolopyrimidine Derivatives: Compounds with a similar core structure but different ring systems and substitution patterns.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and pharmacokinetic properties. Its ability to undergo various chemical modifications makes it a versatile scaffold for drug development.
Properties
Molecular Formula |
C10H10ClN3O3 |
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Molecular Weight |
255.66 g/mol |
IUPAC Name |
ethyl 4-chloro-1-methyl-6-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C10H10ClN3O3/c1-3-17-10(16)6-7(11)5-4-12-14(2)8(5)13-9(6)15/h4H,3H2,1-2H3,(H,13,15) |
InChI Key |
MOGKCPQGRJWRKY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(NC1=O)N(N=C2)C)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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